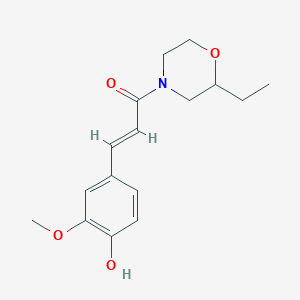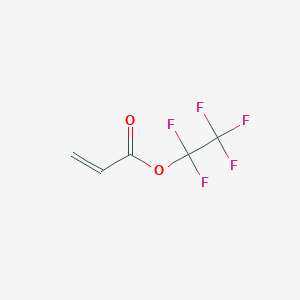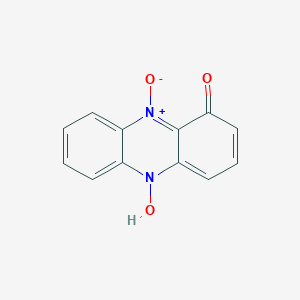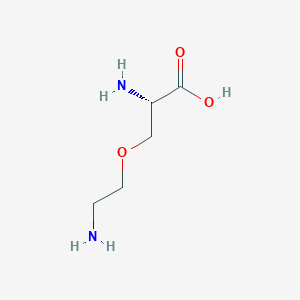![molecular formula C14H14N4O3 B097030 5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione CAS No. 15989-59-0](/img/structure/B97030.png)
5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione, commonly known as acetylpterin, is a chemical compound that belongs to the class of pteridines. It is a yellow crystalline powder that is soluble in water and organic solvents. Acetylpterin has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of acetylpterin is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the NF-κB and Nrf2 pathways. Acetylpterin has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. Acetylpterin has also been shown to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Acetylpterin has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that acetylpterin has antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that acetylpterin can reduce oxidative stress and inflammation, improve vascular function, and enhance cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Acetylpterin has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water and organic solvents, making it suitable for a wide range of experiments. However, acetylpterin has some limitations. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on acetylpterin. One area of research is the development of acetylpterin-based therapeutics for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of acetylpterin, which may provide insights into its potential applications. Additionally, further studies are needed to explore the potential applications of acetylpterin in agriculture and industry.
Synthesemethoden
Acetylpterin can be synthesized via several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 2-amino-4-hydroxypteridine with acetic anhydride in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes such as dihydrofolate reductase and dihydropteridine reductase to convert dihydropteridine to acetylpterin.
Wissenschaftliche Forschungsanwendungen
Acetylpterin has been extensively studied for its potential applications in various fields. In medicine, acetylpterin has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. In agriculture, acetylpterin has been shown to enhance plant growth and increase crop yield. In industry, acetylpterin has been used as a dye and in the production of plastics and other materials.
Eigenschaften
CAS-Nummer |
15989-59-0 |
|---|---|
Produktname |
5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione |
Molekularformel |
C14H14N4O3 |
Molekulargewicht |
286.29 g/mol |
IUPAC-Name |
5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C14H14N4O3/c1-8(19)18-10-7-5-4-6-9(10)15-12-11(18)13(20)17(3)14(21)16(12)2/h4-7,15H,1-3H3 |
InChI-Schlüssel |
YGJFXMHGJNCDQO-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2NC3=C1C(=O)N(C(=O)N3C)C |
Kanonische SMILES |
CC(=O)N1C2=CC=CC=C2NC3=C1C(=O)N(C(=O)N3C)C |
Synonyme |
Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-5,10-dihydro-1,3-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Ethyl spiro[2.3]hexane-1-carboxylate](/img/structure/B96963.png)



![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)